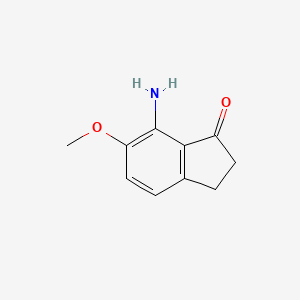

7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one

Description

Molecular Architecture Analysis

This compound is a bicyclic compound with a fused indanone core. Its molecular architecture consists of:

- Indanone Backbone : A bicyclic system comprising a five-membered cyclopentanone ring fused to a benzene ring.

- Functional Groups :

- Amino Group (-NH₂) : Positioned at the C7 carbon of the benzene ring.

- Methoxy Group (-OCH₃) : Attached to the C6 carbon.

- Ketone Group (=O) : Located at the C1 position of the cyclopentanone ring.

The molecular formula is C₁₀H₁₁NO₂ , with a molecular weight of 177.2 g/mol . The compound’s structure is stabilized by resonance between the ketone and aromatic ring, influencing its electronic properties.

Crystallographic Data Interpretation

While direct crystallographic data for this compound is limited, insights can be drawn from structurally related indanone derivatives:

| Parameter | Value (Analogous Indanones) | Source |

|---|---|---|

| C–C Bond Lengths | 1.54–1.58 Å (cyclopentanone ring) | |

| Dihedral Angles | 5–70° (between fused rings) | |

| Hydrogen Bonding | C–H⋯O interactions in packing |

For example, 2,5-dimethyl-6-methoxy-1-indanone dimers exhibit C(2)–C(2a) bond lengths of 1.54(1) Å , reflecting single-bond character in dimeric structures. The methoxy group’s electronic effects and steric bulk influence molecular packing, often favoring C–H⋯π interactions in crystalline lattices.

Conformational Isomerism Studies

The compound’s conformational flexibility is constrained by its rigid indanone framework. Key considerations include:

- Amino Group Rotation : The -NH₂ group at C7 may exhibit limited rotational freedom due to steric interactions with the methoxy group at C6.

- Cyclopentanone Ring Puckering : The five-membered ring adopts an envelope conformation , with

Properties

IUPAC Name |

7-amino-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPAGRDSNBNJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2=O)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255910 | |

| Record name | 7-Amino-2,3-dihydro-6-methoxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154740-87-0 | |

| Record name | 7-Amino-2,3-dihydro-6-methoxy-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154740-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2,3-dihydro-6-methoxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route Overview

The synthetic approach to 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one generally involves:

- Starting from 2,3-dihydro-1H-1-indanone or a suitably substituted indanone derivative.

- Formation of the corresponding oxime intermediate.

- Reduction of the oxime to the amine.

- Introduction of the methoxy substituent at the 6-position.

- Purification and isolation of the final amino-methoxy indenone compound.

Reduction of Oxime to 2,3-Dihydro-1H-inden-1-amine

- The oxime is subjected to catalytic hydrogenation using alumino-nickel catalyst at 50–60 °C.

- The reduction converts the oxime to the corresponding amine (2,3-dihydro-1H-inden-1-amine).

- Reaction times are generally around 8 hours with continuous monitoring.

- After completion, the mixture is filtered, and the amine is extracted and purified, often as its hydrochloride salt.

- This method avoids pressurized hydrogenation and water-free conditions, making it suitable for industrial scale-up.

Introduction of the Methoxy Group at the 6-Position

- The methoxy substituent at the 6-position is introduced by starting with a 6-methoxy substituted indanone or by selective methoxylation of the aromatic ring prior to oxime formation.

- The aromatic substitution pattern is crucial for the target compound, and regioselective methods such as electrophilic aromatic substitution or directed ortho-metalation can be employed.

- Specific details on the methoxylation step for this compound are less documented but typically involve methylation of hydroxy precursors using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Summary of Key Reaction Conditions and Yields

| Step | Reagents and Conditions | Product | Yield/Notes |

|---|---|---|---|

| Oxime formation | 2,3-dihydro-1H-1-indanone + oxammonium hydrochloride, ethanol, NaOH, reflux 30–40 min | 2,3-dihydro-1H-1-indanone oxime | Intermediate, often not isolated |

| Oxime reduction | Alumino-nickel catalyst, 50–60 °C, 8 hours | 2,3-dihydro-1H-inden-1-amine hydrochloride salt | High purity (>98% HPLC), white crystals |

| Methoxylation (general) | Methylating agent (e.g., MeI), base, suitable solvent | 6-Methoxy substituted intermediate | Dependent on method; regioselectivity critical |

Detailed Example from Patent Literature

A representative industrially applicable method from patent CN101062897A includes:

- Mixing 2,3-dihydro-1H-1-indanone (350 g, 2.648 mol) with oxammonium hydrochloride (368 g, 5.296 mol) in ethanol (890 mL) and adding 20% sodium hydroxide solution (1100 mL).

- Refluxing for 30 minutes to form the oxime.

- Cooling to 50 °C, adding more ethanol and 45% sodium hydroxide solution, then adding alumino-nickel catalyst (500 g) gradually over 2–3 hours.

- Continuing reduction for about 8 hours at 50–55 °C.

- Filtration and extraction with methylene chloride, washing, and acid-base extraction to isolate the amine hydrochloride salt.

- Final product obtained as white crystals with melting point 208.4–209.5 °C and HPLC purity of 98.64%.

Alternative Synthetic Approaches

- Copper-catalyzed intramolecular annulation methods have been reported for synthesizing 3-hydroxy-1-indanones, which are related intermediates. These methods use 2-ethynylbenzaldehyde derivatives under mild conditions to form indanone cores efficiently.

- Such catalytic methods may offer alternative routes to substituted indanones that can be further functionalized to amino derivatives.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

Scientific Research Applications

7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of indenone derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Indenone Derivatives

Physicochemical and Electronic Properties

- Electron Effects: Methoxy (OCH₃) and amino (NH₂) groups are electron-donating, enhancing aromatic ring reactivity. In contrast, chloro (Cl) and trifluoromethoxy (CF₃O) groups are electron-withdrawing, increasing stability and lipophilicity .

- Solubility and LogP: Amino groups improve water solubility via hydrogen bonding, whereas chloro and CF₃O groups increase logP, favoring membrane permeability. The target compound balances moderate solubility and permeability, ideal for intermediate synthesis .

Biological Activity

7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one is a compound belonging to the indanone derivative class, characterized by its unique structural features that confer various biological activities. This article explores its biological activity, including antimicrobial, anticancer, and receptor interaction properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₉N₁O₂. The presence of an amino group at the 7th position and a methoxy group at the 6th position enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related indanone derivatives demonstrated promising activity against various bacterial strains, suggesting that this compound may also possess similar effects.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Related Compound A | Antibacterial | 4 µg/mL |

| Related Compound B | Antifungal | 16 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown potential in inhibiting cancer cell growth by interfering with cell cycle progression and inducing apoptosis.

Case Study: Cytotoxicity against Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on breast cancer cell lines (MDA-MB-231), it was found to inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.0 | Induces apoptosis via caspase activation |

| HepG2 | 10.0 | Arrests cell cycle at G2/M phase |

The compound's mechanism involves delaying S phase advancement and inhibiting DNA synthesis, which are critical processes in cancer cell proliferation.

Receptor Interaction

This compound has been studied for its interaction with adenosine receptors, which play significant roles in various physiological processes. The methoxy substitution enhances binding affinity to these receptors.

Binding Affinity Data

Research indicates that modifications to the amino and methoxy groups significantly influence receptor affinity.

| Receptor Type | Binding Affinity (nM) |

|---|---|

| A1 Receptor | TBD |

| A2A Receptor | TBD |

The compound's biological activity is attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit critical pathways involved in cell growth and survival.

Q & A

Q. What are the established synthetic routes for 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one, and how can researchers optimize yield and purity?

The synthesis of this compound typically involves functionalizing the indenone core via methoxy and amino group introductions. Key steps include:

- Methoxy group installation : Alkylation or nucleophilic substitution using methoxide sources (e.g., NaOMe) under anhydrous conditions .

- Amino group incorporation : Reductive amination or catalytic hydrogenation of nitro intermediates, requiring controlled hydrogen pressure (e.g., 1–3 atm H₂) and palladium-based catalysts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.4–0.5 in dichloromethane/pentane) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.7 ppm), methoxy singlet (δ ~3.8 ppm), and ketone carbonyl (δ ~200 ppm in ¹³C NMR) confirm regiochemistry .

- FT-IR : Stretching bands for NH₂ (~3350 cm⁻¹), C=O (~1680 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

- X-ray crystallography : Resolve stereochemical ambiguities; indenone derivatives often exhibit planar bicyclic frameworks with dihedral angles <10° between rings .

Q. What methodologies are used to assess the biological activity of this compound in preclinical studies?

- In vitro assays :

- In silico screening : Molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or β-amyloid .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what analytical techniques validate it?

- Chiral resolution : Use palladium-catalyzed asymmetric allylic alkylation (Pd₂(dba)₃, chiral ligands like 6a) to induce stereocenters .

- Validation :

- Chiral HPLC : Chiralcel IA column (95:5 hexane/iPrOH, 1 mL/min flow), retention times ~8.9–10.5 min, UV detection at 280 nm .

- Optical rotation : Compare specific rotation ([α]ᴅ²⁵) with literature values for R/S enantiomers .

Q. What strategies address contradictory data in reaction optimization (e.g., low yields or side-product formation)?

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, THF enhances Pd-catalyzed reactions (86% yield) vs. DMF (≤50%) due to better ligand coordination .

- Mechanistic studies : Use LC-MS to detect intermediates (e.g., nitroso derivatives) and propose pathways. Quench reactions at intervals (5, 10, 15 min) for time-resolved analysis .

Q. How do computational models predict the pharmacokinetic properties of this compound?

Q. What solvent systems stabilize this compound during long-term storage?

Q. How can researchers mitigate toxicity risks during in vitro handling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.